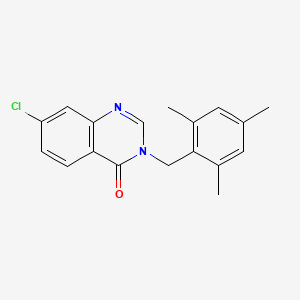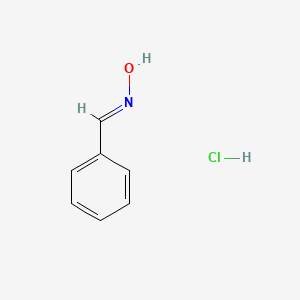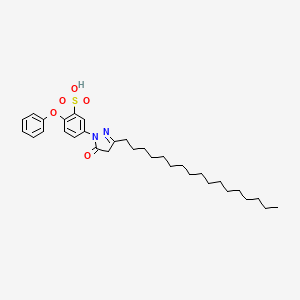
Octadecanamide, N-2-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-2-naphthalenyl-: is a chemical compound with the molecular formula C28H43NO and a molecular weight of 409.65 g/mol It is an amide derivative of octadecanoic acid (stearic acid) and 2-naphthylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N-2-naphthalenyl- typically involves the reaction of octadecanoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 2-naphthylamine to yield the desired amide .
Industrial Production Methods: Industrial production of Octadecanamide, N-2-naphthalenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecanamide, N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of octadecanamine derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Applications De Recherche Scientifique
Chemistry: Octadecanamide, N-2-naphthalenyl- is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds .
Biology: In biological research, this compound is used to study the interactions between amides and biological molecules, such as proteins and enzymes .
Industry: In the industrial sector, Octadecanamide, N-2-naphthalenyl- is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mécanisme D'action
The mechanism of action of Octadecanamide, N-2-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Octadecanamide: A simple amide of stearic acid.
Naphthylamine derivatives: Compounds with similar naphthyl structures but different functional groups.
Uniqueness: Octadecanamide, N-2-naphthalenyl- is unique due to its combination of a long aliphatic chain and a naphthyl ring, which imparts distinct chemical and physical properties. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propriétés
Numéro CAS |
116369-45-0 |
|---|---|
Formule moléculaire |
C28H43NO |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-naphthalen-2-yloctadecanamide |
InChI |
InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(30)29-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3,(H,29,30) |
Clé InChI |
DQMSSQYEMIPENU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)











![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)
